

Application Note: Stimuli-Responsive Drug Encapsulation in Z-His-Phe-OH Hydrogels

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Compound of Interest

Compound Name: Z-His-Phe-OH

CAS No.: 13053-69-5

Cat. No.: B077793

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Introduction & Mechanistic Insight

Z-His-Phe-OH is a short peptide amphiphile capable of self-assembling into nanofibrous hydrogels. Its structure consists of a hydrophobic Z-cap (benzyloxycarbonyl), a pH-sensitive Histidine residue, and a hydrophobic Phenylalanine residue.[1]

- The "Switch" Mechanism: The imidazole side chain of Histidine acts as the molecular switch.
 - At pH < 6.0: The imidazole is protonated (), creating electrostatic repulsion that prevents assembly.
 - At pH > 6.5 or with Metal Ions: The neutral state or coordination with divalent cations (Zn²⁺, Cu²⁺) drives the formation of -sheet-rich nanofibers via - stacking of the Z-groups and metal-ligand bridging.

- Why **Z-His-Phe-OH**? Unlike standard Fmoc-peptides, the Z-group is smaller and allows for different packing geometries. The inclusion of Histidine makes these gels ideal for Tumor Microenvironment (TME) Targeting, where the slightly acidic pH (6.5–6.8) triggers controlled disassembly and drug release.

Materials & Equipment

- Peptide: **Z-His-Phe-OH** (High purity >98%, stored at -20°C).
- Solvents: Dimethyl sulfoxide (DMSO) (molecular biology grade), Milli-Q water (18.2 MΩ·cm).
- Crosslinker/Trigger: Zinc Nitrate Hexahydrate () or Sodium Hydroxide (NaOH) / Hydrochloric Acid (HCl).
- Model Drug: Doxorubicin (hydrophilic/cationic) or Curcumin (hydrophobic).
- Equipment: Probe sonicator, Rheometer (parallel plate), TEM (for morphology), UV-Vis Spectrophotometer.

Protocol 1: Metal-Coordinated Co-Assembly (High Stability)

Best for: Sustained release, high mechanical strength, and preventing "burst release".

Rationale: Zinc ions coordinate with the imidazole nitrogens of neighboring **Z-His-Phe-OH** molecules, acting as a "glue" that stabilizes the hydrogel network at physiological pH.

Step-by-Step Methodology:

- Stock Solution Preparation:
 - Dissolve **Z-His-Phe-OH** in DMSO to a concentration of 100 mg/mL.
 - Note: High concentration in DMSO ensures that when diluted with water, the final DMSO content is low (<5% v/v) to minimize toxicity.
- Drug Loading (Co-Assembly Phase):

- Prepare a 2x concentrated drug solution in Milli-Q water (e.g., 2 mg/mL Doxorubicin).
- Critical Step: Mix the Peptide Stock with the Drug Solution before adding the crosslinker. This ensures the drug is entrapped within the fibers as they grow, rather than just being trapped in the pores.
- Target Final Peptide Concentration: 1.0 wt% to 2.0 wt% (10-20 mg/mL).
- Gelation Trigger (Zn^{2+} Addition):
 - Prepare a $Zn(NO_3)_2$ solution (100 mM in water).
 - Add the Zn^{2+} solution to the Peptide/Drug mixture to achieve a molar ratio of $[Zn^{2+}]:[Peptide] = 0.5:1$.
 - Expert Tip: Do not add excess Zinc (>1:1 ratio). Excess metal ions can cause rapid precipitation (aggregates) rather than ordered nanofiber entanglement.
- Maturation:
 - Vortex gently for 10 seconds.
 - Allow the mixture to stand undisturbed at 25°C for 2–4 hours. An opaque to semi-translucent hydrogel will form.
- QC Check:
 - Inversion Test: The vial should be invertible without flow.
 - Rheology: Storage modulus () should significantly exceed loss modulus (), typically .

Protocol 2: pH-Switch Assembly (Solvent-Exchange)

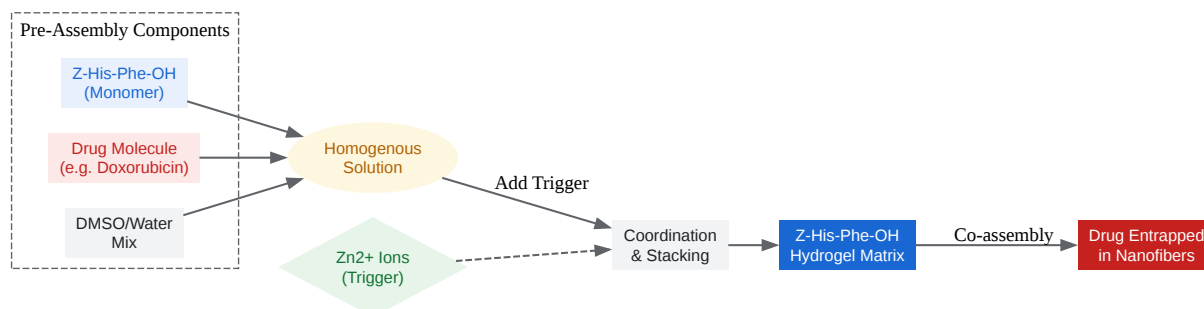
Best for: Metal-free applications, pH-sensitive release profiling.

- Dissolution (Alkaline State):
 - Suspend **Z-His-Phe-OH** (10 mg) in 980 μL of Milli-Q water.
 - Add 1M NaOH dropwise (approx. 10-20 μL) while vortexing until the solution becomes clear (pH \sim 10-11). The peptide is now negatively charged (COO^-) and soluble.
- Drug Addition:
 - Add the drug directly to this alkaline solution.
 - Warning: Ensure your drug is stable at pH 10 for the short mixing duration (2-5 mins). If not, use Protocol 1.
- Triggering Gelation (Acidification):
 - Slowly add Glucono-
-lactone (GdL) powder or 0.1M HCl dropwise.
 - GdL Method (Preferred): Add GdL (4-5 mg/mL) to slowly lower the pH to neutral over 30-60 minutes. This slow acidification creates homogenous, reproducible hydrogels.
 - Target pH: 7.0 – 7.4. As the pH passes the pKa of His (6.0) and approaches the pKa of the C-terminus, the charge balance shifts, inducing assembly.

Visualization of Mechanisms

Figure 1: Metal-Coordinated Co-Assembly Workflow

This diagram illustrates the entrapment of a drug molecule (Doxorubicin) during the Zn^{2+} -mediated self-assembly of **Z-His-Phe-OH**.

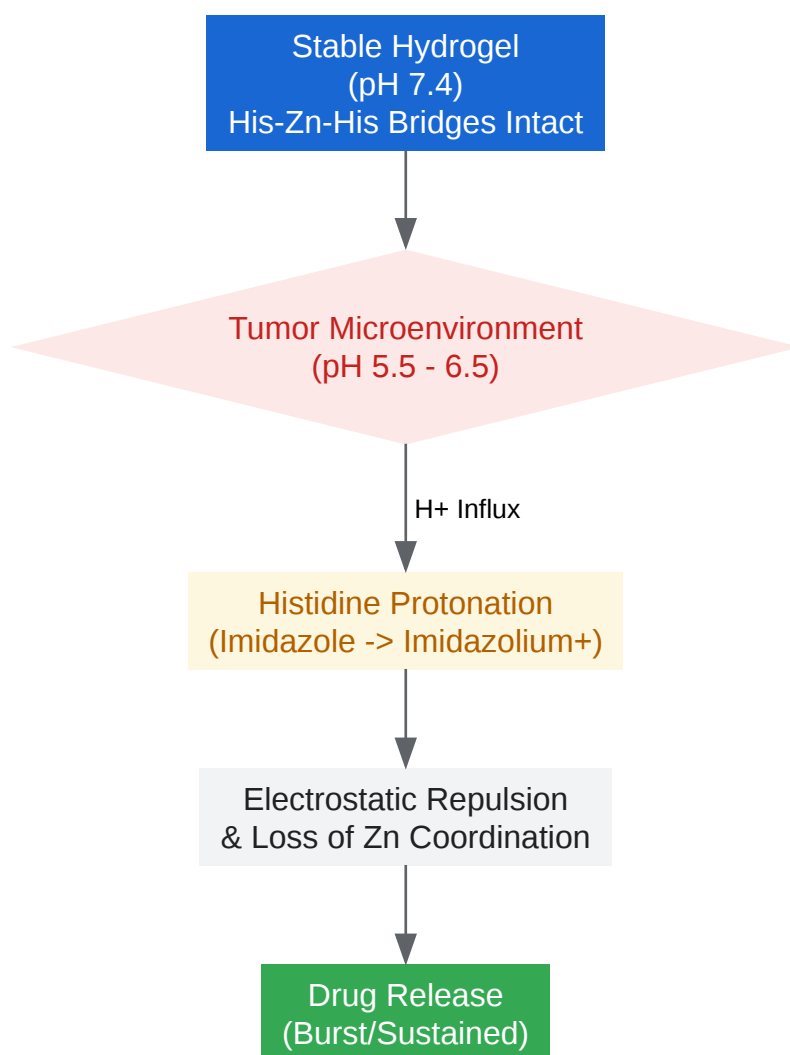


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Caption: Workflow for metal-coordinated co-assembly. The drug is mixed prior to Zn^{2+} addition, ensuring uniform entrapment within the forming nanofibrous network.

Figure 2: Stimuli-Responsive Release Mechanism (pH)

This diagram details how the Tumor Microenvironment (Acidic pH) triggers drug release via Histidine protonation.



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Caption: Mechanism of pH-responsive release.[1][2] Acidic conditions protonate the Histidine imidazole ring, disrupting the Zn-coordination and electrostatic balance, leading to gel disassembly.

Characterization & Troubleshooting

Parameter	Method	Target Specification	Troubleshooting (If Failed)
Mechanical Strength	Rheology (Frequency Sweep)	(1 wt%)	If is low, increase Zn ²⁺ ratio slightly (up to 0.8:1) or peptide concentration.[3]
Morphology	TEM / SEM	Nanofibers (Width: 10-20 nm)	If aggregates/spheres are seen, reduce mixing speed or lower DMSO content.
Encapsulation Efficiency	UV-Vis (Supernatant)	> 80%	If low, ensure drug is added before gelation. Hydrophobic drugs may require higher DMSO %.
Release Profile	Dialysis (pH 7.4 vs 6.0)	<10% release at pH 7.4 (24h)	If leaking at pH 7.4, increase maturation time to tighten the network.

Expert Tips for Success

- The "Goldilocks" Zinc Ratio: While Zn²⁺ promotes gelation, excess Zn²⁺ (above 1:1 molar ratio) creates charge repulsion between the metal ions themselves or precipitates the peptide as amorphous salts. Stick to 0.5:1 for optimal fiber length.
- GdL for Homogeneity: When using the pH-switch method (Protocol 2), avoid direct HCl addition. It creates local "hotspots" of low pH, leading to clumps. Glucono-
-lactone (GdL) hydrolyzes slowly, lowering pH uniformly across the entire volume.
- Storage: Store lyophilized peptide at -20°C. Once gelled, the hydrogel is stable at 4°C for 1-2 weeks but should be used fresh for release studies to avoid peptide hydrolysis.

References

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